

Advanced HPLC Protocol for Albuterol Dimer (Impurity F) Analysis

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Compound of Interest

Compound Name: Albuterol Dimer

CAS No.: 149222-15-1

Cat. No.: B173769

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Abstract

This Application Note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of **Albuterol Dimer** (Salbutamol Impurity F). Unlike standard assay methods optimized solely for the Active Pharmaceutical Ingredient (API), this protocol utilizes a Gradient Ion-Pairing Reversed-Phase mechanism to resolve the highly hydrophobic dimer from the parent compound and other degradation products. This guide is designed for pharmaceutical scientists requiring rigorous impurity profiling compliant with ICH Q3A/B guidelines.

Introduction: The Analytical Challenge

Albuterol (Salbutamol) is a widely used

-adrenergic agonist. During stability testing and forced degradation, it forms a specific "Dimer Ether" impurity, chemically known as Bis(2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]phenyl)methane (also referred to as Salbutamol Impurity F in EP/BP).

Why a Specialized Method?

Standard isocratic methods for Albuterol (often using high aqueous content) fail to elute the dimer within a reasonable runtime due to its significant hydrophobicity (two phenyl rings, two lipophilic tert-butyl groups). Conversely, methods with high organic content elute the API in the void volume.

- The Solution: A gradient elution profile using an ion-pairing reagent (Sodium 1-Hexanesulfonate) to retain the polar API while ramping organic strength to elute the non-polar dimer.

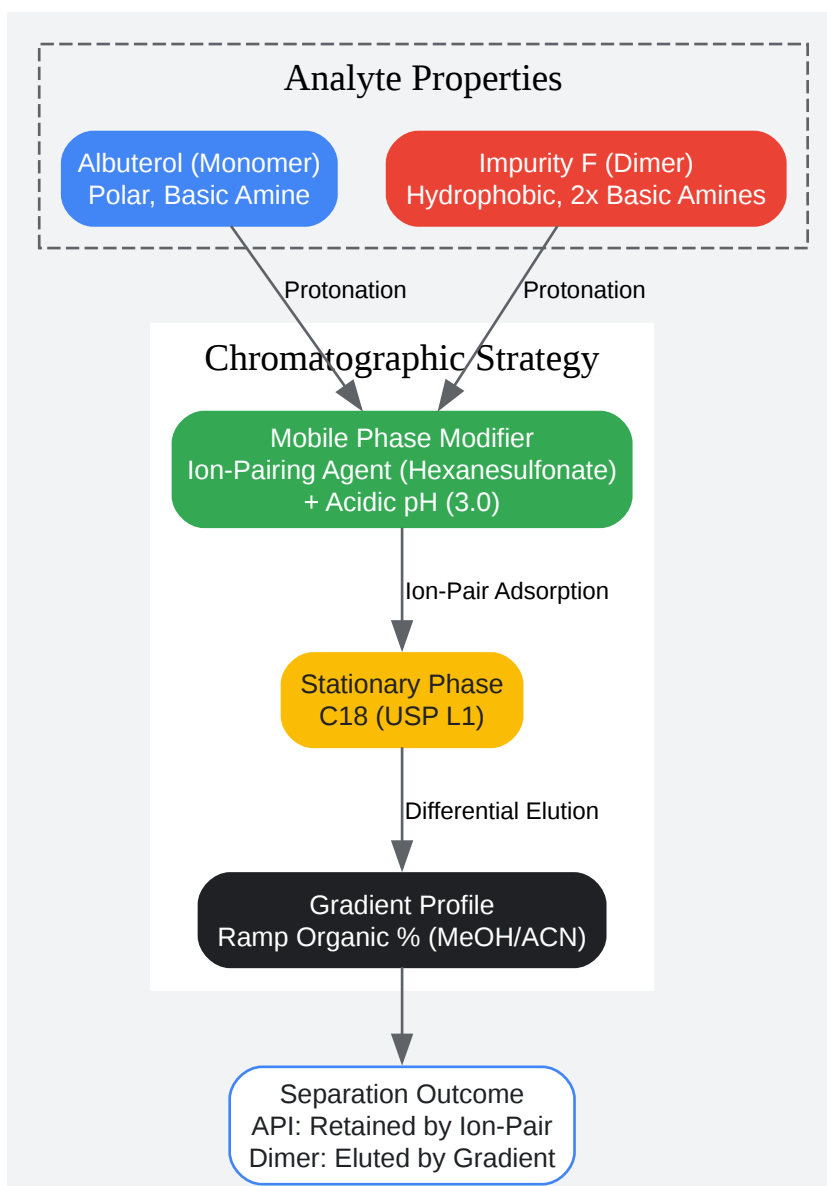
Method Development & Mechanistic Insight

Separation Mechanism

The separation relies on two concurrent interactions:

- Hydrophobic Interaction: The C18 stationary phase interacts with the aromatic rings. The dimer, having double the aromaticity and alkyl bulk of the monomer, exhibits a much higher capacity factor ().
- Ion-Pairing: The amine groups on Albuterol are protonated at pH 3.0. Sodium 1-Hexanesulfonate forms a neutral ion-pair complex with these amines, increasing their retention and improving peak symmetry by masking free silanols.

Method Logic Flowchart



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Figure 1: Mechanistic logic for selecting Ion-Pairing Gradient HPLC. The system balances retention of the polar monomer with elution of the hydrophobic dimer.

Materials and Equipment

Equipment

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or Waters Symmetry C18 (USP L1).

Reagents

- Albuterol Sulfate Reference Standard (USP/EP Grade).
- Albuterol Impurity F Standard (Salbutamol Dimer).[1]
- Sodium 1-Hexanesulfonate (HPLC Grade).
- Potassium Dihydrogen Phosphate ().
- Phosphoric Acid (85%).
- Methanol (MeOH) & Acetonitrile (ACN): HPLC Gradient Grade.[2]

Experimental Protocol

Mobile Phase Preparation

Buffer Solution (Mobile Phase A):

- Dissolve 3.4 g of Potassium Dihydrogen Phosphate and 1.1 g of Sodium 1-Hexanesulfonate in 1000 mL of Milli-Q water.
- Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.
- Filter through a 0.45 μ m nylon membrane and degas.

Organic Solvent (Mobile Phase B):

- Acetonitrile : Methanol (50:50 v/v).[3] Note: The blend prevents precipitation of buffer salts while providing strong elution strength.

Chromatographic Conditions

Parameter	Setting
Column Temp	30°C
Flow Rate	1.0 mL/min
Injection Vol	20 µL
Detection	UV @ 225 nm (Impurity sensitive) or 276 nm (Specific)
Run Time	25 Minutes

Gradient Table:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	85	15	Equilibrate API
5.0	85	15	Isocratic Hold
15.0	30	70	Ramp to elute Dimer
20.0	30	70	Wash
20.1	85	15	Re-equilibrate

| 25.0 | 85 | 15 | End |

Standard & Sample Preparation

- Diluent: Mobile Phase A : Acetonitrile (70:30).
- Standard Stock: Dissolve **Albuterol Dimer** standard in minimal Methanol, then dilute with Diluent to 10 µg/mL.
- Sample Solution: Dissolve formulation (tablet powder/liquid) in Diluent to achieve approx. 0.5 mg/mL Albuterol concentration. Filter via 0.45 µm PVDF syringe filter.

System Suitability & Validation (Self-Validating Criteria)

To ensure the trustworthiness of the data, the system must pass the following checks before every analysis run.

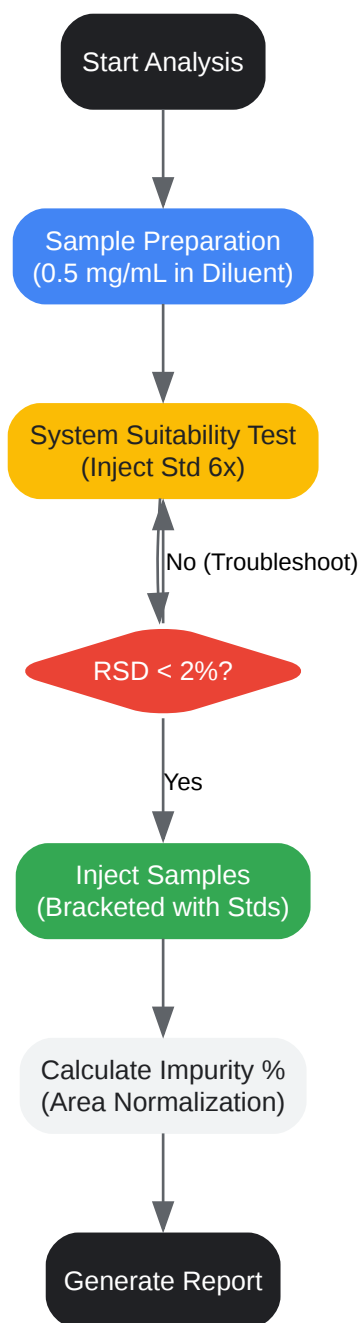
Acceptance Criteria

Parameter	Requirement	Rationale
Resolution ()	> 2.0 between API and Dimer	Ensures accurate integration without peak overlap.
Tailing Factor ()	< 1.5 for API & Dimer	Ion-pairing must effectively mask silanols.
RSD (n=6)	< 2.0% for Area & RT	Confirms pump/injector precision.
Signal-to-Noise	> 10 for LOQ Solution	Verifies sensitivity for trace impurities.

Expected Retention Times (RT)

- Albuterol: ~ 4.5 - 5.5 min
- **Albuterol Dimer**: ~ 12.0 - 14.0 min
- Note: The dimer elutes significantly later due to the gradient ramp.

Analytical Workflow



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Figure 2: Operational workflow for routine batch analysis. The "Check" node acts as a critical quality gate.

Results & Discussion

Interpretation

In the resulting chromatogram, the Albuterol peak will dominate the early window (approx. 5 min). The gradient ramp initiates at 5 minutes, pushing the organic concentration from 15% to 70%. The **Albuterol Dimer**, being highly lipophilic, will elute as a sharp peak during this ramp.

Calculation

The content of **Albuterol Dimer** is calculated using the External Standard method:

Where

is the potency of the standard.^{[1][4][5]}

Troubleshooting Guide

- **Peak Tailing:** If the Albuterol peak tails (), the column may have active silanols. Action: Increase Sodium 1-Hexanesulfonate concentration to 10 mM or lower pH to 2.8.
- **Dimer Not Eluting:** Gradient slope is too shallow. Action: Increase final %B to 80% or extend the gradient time.
- **Ghost Peaks:** Gradient grade solvents are critical. Impurities in the organic phase can concentrate on the column during equilibration and elute during the gradient. Action: Use fresh Milli-Q water and HPLC-grade ACN.

References

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